Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-

Description

Properties

IUPAC Name |

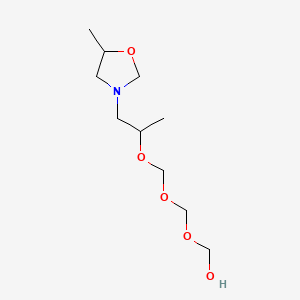

1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-yloxymethoxymethoxymethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c1-9-3-11(5-15-9)4-10(2)16-8-14-7-13-6-12/h9-10,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSIBHBYAIWDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CO1)CC(C)OCOCOCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034721 | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid with a pungent odor; End-use product formulated as soluble concentrate/liquid; [Reference #1] | |

| Record name | Nuosept 145 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97553-90-7 | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097553907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (((1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[[[1-Methyl-2-(5-methyl-3-oxazolidinyl)ethoxy]methoxy]methoxy]methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78T1JQV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Methanol, specifically the compound known as Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-, is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . It appears as a clear yellow liquid with a pungent odor and is often used in various chemical formulations and applications. The specific structure allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₅ |

| Appearance | Clear yellow liquid |

| Odor | Pungent |

| Solubility | Soluble in organic solvents |

Enzymatic Activation

Research indicates that methanol can be activated by certain microorganisms through enzymatic mechanisms. A notable study focused on the methanol-activating MtaBC complex from Methanosarcina barkeri. This complex demonstrates the capability to cleave the C-O bond of methanol, which is crucial for its biological activation. The structure of the MtaBC complex reveals a unique zinc-binding motif that plays a significant role in this process .

Implications for Metabolism

The enzymatic cleavage of methanol may lead to various metabolic pathways, including its conversion into more complex molecules that can participate in cellular processes. The implications of these pathways are significant for understanding how methanol derivatives might be utilized or transformed within biological systems.

Toxicity and Safety Profile

While methanol itself is known for its toxic effects at high concentrations, studies on its derivatives suggest varying biological activities. For instance, the compound's interaction with cellular mechanisms may lead to both beneficial and harmful effects depending on concentration and exposure duration.

Case Study 1: Toxicological Assessment

A study assessing the toxicity of methanol derivatives found that at lower concentrations, certain derivatives exhibited protective effects against oxidative stress in cellular models. However, at higher concentrations, they induced cytotoxicity. This duality underscores the importance of dosage in determining biological outcomes .

Pharmacological Potential

Recent investigations into methanol derivatives have suggested potential pharmacological applications. For example, some studies have explored their use as solvents or carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients.

Future Research Directions

Given the complexity of methanol's biological activity, future research should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Exploring potential therapeutic uses in drug development and formulation.

- Safety Evaluations : Comprehensive toxicological assessments to better understand safety profiles across different concentrations.

Table 2: Future Research Focus Areas

| Research Area | Description |

|---|---|

| Mechanistic Studies | Investigate molecular interactions and pathways |

| Therapeutic Applications | Explore uses in drug development |

| Safety Evaluations | Assess toxicity across various concentrations |

Scientific Research Applications

Catalytic Applications

1. Methanol Synthesis from CO2

Recent advancements have showcased the potential of methanol production through carbon dioxide (CO2) hydrogenation. Researchers at Tokyo Institute of Technology developed innovative catalysts that enhance methanol yield by encapsulating copper nanoparticles within porous silicate crystals. This method improves catalytic activity by preventing thermal aggregation of copper particles, thus facilitating more efficient methanol synthesis at lower temperatures .

2. Conversion of Methane to Methanol

A significant breakthrough involves converting methane directly into methanol using a novel metal-organic framework (MOF) catalyst. This process operates under ambient conditions and utilizes visible light to activate methane and oxygen, resulting in high selectivity for methanol without undesirable by-products. The research indicates that this method could revolutionize how methane is utilized, making it a valuable feedstock for methanol production .

3. Room Temperature Methanol Production

Cardiff University researchers developed a catalyst that allows for the conversion of methane and oxygen into methanol at room temperature without external energy sources. This sustainable method represents a significant advancement in catalytic processes and could lead to greener industrial practices for methanol synthesis .

Environmental Applications

1. Renewable Energy Sources

Methanol's role as a renewable energy source is becoming increasingly important. The conversion of CO2 into methanol using biomimetic organic hydrides showcases an artificial approach to photosynthesis, where light energy is harnessed to produce liquid fuels. This method not only contributes to energy sustainability but also helps mitigate greenhouse gas emissions by recycling CO2 .

Chemical Synthesis

1. Use as a Solvent and Intermediate

Methanol is widely used as a solvent in chemical reactions and as an intermediate in the synthesis of various chemicals, including formaldehyde and acetic acid. The specific compound discussed may serve as a functional group in formulations aimed at enhancing solubility or reactivity in chemical processes .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-

- CAS No.: 97553-90-7

- Molecular Formula: C₁₀H₂₁NO₅

- Molecular Weight : 235.2774 g/mol

- Structure: Features a bicyclic oxazolidinyl ring (5-methyl substitution) connected via ethoxy and methoxy chains to a terminal methanol group (SMILES: CC(CN1COC(C)C1)OCOCOCO) .

Comparison with Structurally Similar Compounds

2-(2-Methoxyethoxy)ethanol

- CAS No.: Not specified (C₅H₁₂O₃; MW: 120.15 g/mol) .

- Structure : Linear glycol ether with methoxy and ethoxy groups.

- Key Differences :

- Molecular Complexity : Simpler structure lacking the oxazolidinyl ring.

- Applications : Primarily a solvent in industrial and pharmaceutical settings, unlike the biocidal role of the target compound .

- Physical Properties : Lower molecular weight (120.15 vs. 235.28 g/mol) results in higher volatility and lower thermal stability .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- CAS No.: 9036-19-5 .

- Structure: Bulky phenoxy substituent with ethoxy and ethanol termini.

- Key Differences :

{3-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}methanol

- CAS No.: Not specified (C₁₈H₁₇NO₃; MW: 295.33 g/mol) .

- Structure : Aromatic oxazole ring with methoxy and phenyl groups.

- Applications: Potential use in pharmaceuticals or agrochemicals due to aromaticity, differing from industrial biocidal roles .

Comparative Analysis Table

Research Findings and Mechanistic Insights

Steric and Electronic Effects :

Biocidal Efficacy :

- Thermophysical Properties: Compounds like 2-(2-methoxyethoxy)ethanol show nonideal mixing behaviors in solutions, influenced by enthalpic effects (ΔHₑ), which are less studied in the target compound .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Methanol, (((1-methyl-2-(5-methyl-3-oxazolidinyl)ethoxy)methoxy)methoxy)-?

Methodological Answer:

The synthesis of this compound involves multi-step alkoxylation and oxazolidine ring formation. A typical approach includes:

Alkoxy Chain Assembly : Start with a methyl oxazolidine precursor (e.g., 5-methyl-3-oxazolidinyl) and perform sequential etherification using methoxy-ethoxy-methanol derivatives.

Protection/Deprotection Strategies : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during alkoxy linkage formation.

Characterization : Confirm intermediate structures via / NMR and high-resolution mass spectrometry (HRMS) to verify branching and stereochemical integrity .

Advanced: How can researchers resolve structural ambiguities in complex alkoxy derivatives using spectroscopic techniques?

Methodological Answer:

For structural elucidation:

- NMR Analysis : Employ 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations, particularly for overlapping signals in the methoxy and oxazolidine regions.

- Mass Spectrometry : Use tandem MS (MS/MS) to identify fragmentation patterns unique to the branched alkoxy-oxazolidine backbone.

- X-ray Crystallography : If crystalline, resolve absolute configuration to confirm spatial arrangement of substituents, critical for understanding bioactivity .

Basic: What standardized assays evaluate the biocidal efficacy of this compound?

Methodological Answer:

Follow ASTM/ISO guidelines for antimicrobial testing:

Broth Microdilution (ASTM E2315) : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Fungal Spore Suspension Assays (ISO 16869) : Assess fungicidal activity using Aspergillus niger or Candida albicans.

Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in static or flow-cell systems .

Advanced: How can researchers investigate the mechanism of action against microbial biofilms?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated biofilms to identify downregulated genes involved in extracellular polymeric substance (EPS) synthesis.

- Fluorescent Probes : Use SYTOX Green to assess membrane integrity and Congo Red to visualize EPS disruption.

- Enzymatic Activity Assays : Measure inhibition of key enzymes (e.g., glycosyltransferases) critical for biofilm maturation .

Basic: What analytical techniques quantify this compound in biocidal formulations?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile/water + 0.1% formic acid) and detect at λ = 210–230 nm.

- GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragments at m/z corresponding to the oxazolidine core.

- Calibration Standards : Prepare in methanol to match matrix conditions and validate linearity (R² > 0.99) .

Advanced: How to address matrix interference in HPLC analysis of complex formulations?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from surfactants or polymers.

- Post-Column Derivatization : Enhance detection specificity by reacting with dansyl chloride for fluorescence detection.

- Mass Spectrometry Coupling : Employ HPLC-ESI-MS/MS with multiple reaction monitoring (MRM) to bypass co-eluting interferences .

Basic: What parameters are critical for EPA regulatory compliance under FIFRA?

Methodological Answer:

Key requirements include:

- Toxicology Data : Acute oral/dermal toxicity (OECD 423/402), mutagenicity (Ames test), and endocrine disruption screening (EDSP Tier 1).

- Environmental Fate : Hydrolysis half-life (OECD 111), soil adsorption (OECD 106), and aquatic toxicity (OECD 201/202).

- Efficacy Data : Submit MIC values and biofilm inhibition results for product labeling .

Advanced: How to design chronic ecotoxicology studies for aquatic risk assessment?

Methodological Answer:

- Chronic Toxicity Tests : Expose Daphnia magna (OECD 211) and zebrafish (Danio rerio, OECD 210) to sublethal concentrations over 21–28 days.

- Endpoints : Measure reproductive output, growth rates, and biomarker responses (e.g., vitellogenin for endocrine effects).

- Probabilistic Modeling : Use species sensitivity distributions (SSDs) to extrapolate safe environmental concentrations .

Basic: What strategies stabilize this compound in aqueous formulations?

Methodological Answer:

- pH Optimization : Maintain pH 5–6 to prevent hydrolysis of oxazolidine rings.

- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidative degradation.

- Lyophilization : Prepare solid dispersions with cyclodextrins for long-term storage .

Advanced: How to assess biodegradation pathways using isotopic labeling?

Methodological Answer:

- -Labeling : Synthesize the compound with at the methoxy group; track mineralization (CO₂ evolution) in OECD 301B tests.

- Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., oxazolidine ring cleavage intermediates).

- QSAR Modeling : Predict persistence using EPI Suite™ based on structural fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.